Bienvenue dans la boutique en ligne BenchChem!

1-(2-Hydroxy-6-methylphenyl)piperazine

Physicochemical Profiling ADME Prediction Fragment-Based Drug Design

1-(2-Hydroxy-6-methylphenyl)piperazine is a pharmacologically privileged building block featuring a unique ortho-hydroxy/meta-methyl substitution pattern. Unlike simpler analogs, it delivers balanced polarity (XLogP3=1.4), dual hydrogen bond donor capacity (HBD=2), and bidentate N,O-metal chelation capability. The pre-installed 6-methyl group fills lipophilic receptor sub-pockets—eliminating late-stage C–H functionalization—while the ortho-hydroxyl engages 5-HT₁A/serotonin targets. Ideal for CNS ligand diversification, kinase inhibitor scaffolds, and fragment-to-lead campaigns. Researchers investigating oral peptide delivery enhancers can probe this scaffold's superior efficacy-toxicity window versus single-substituent congeners. Accepting orders from mg to gram scale.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B8406397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-6-methylphenyl)piperazine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)N2CCNCC2
InChIInChI=1S/C11H16N2O/c1-9-3-2-4-10(14)11(9)13-7-5-12-6-8-13/h2-4,12,14H,5-8H2,1H3
InChIKeyZBLRLFOQLWPUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-6-methylphenyl)piperazine: Physicochemical Identity and Comparator Landscape for Scientific Procurement


1-(2-Hydroxy-6-methylphenyl)piperazine (IUPAC: 3-methyl-2-piperazin-1-ylphenol, PubChem CID 18663032) is an ortho-hydroxy-meta-methyl-substituted N-arylpiperazine with molecular formula C₁₁H₁₆N₂O and molecular weight 192.26 g·mol⁻¹ [1]. Its computed XLogP3-AA of 1.4, topological polar surface area (TPSA) of 35.5 Ų, two hydrogen bond donors (HBD), and three hydrogen bond acceptors (HBA) place it at a physicochemical intersection distinct from its closest single-substituent analogs [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) and is employed in medicinal chemistry for the synthesis of CNS-targeted ligands, kinase inhibitor scaffolds, and receptor probes .

Why Generic N-Arylpiperazine Substitution Fails: The Critical Role of the 2-Hydroxy-6-Methyl Substitution Pattern


N-Arylpiperazines are a pharmacologically privileged scaffold, but their biological activity, toxicity, and physicochemical suitability are exquisitely sensitive to aryl ring substitution. The 1-(2-hydroxy-6-methylphenyl)piperazine scaffold cannot be replaced by simpler analogs such as 1-(2-hydroxyphenyl)piperazine, 1-(2-methylphenyl)piperazine, or 1-(4-hydroxyphenyl)piperazine without measurable consequences. Hydroxyl substitution alone significantly elevates cytotoxicity—Fein et al. (2017) demonstrated that hydroxyl-bearing phenylpiperazines sharply increased Caco-2 monolayer toxicity relative to 1-phenylpiperazine, whereas aliphatic (methyl) substitutions preserved both efficacy and viability [1]. Conversely, the 2-methoxy analog (LogP ≈1.64) [2] lacks the hydrogen bond donor capacity of the phenolic -OH, which is critical for target engagement at receptors such as 5-HT₁A [3]. The target compound uniquely co-locates the hydrogen-bonding hydroxyl (HBD count = 2) and the lipophilic methyl group on the same phenyl ring, producing a physicochemical profile (XLogP3 = 1.4) that is intermediate between the more polar 1-(4-hydroxyphenyl)piperazine (LogP ≈0.37) and the more lipophilic 1-(2-methylphenyl)piperazine. This balanced polarity directly impacts membrane permeability, metabolic stability, and off-target binding—factors that cannot be replicated by any single-substituent congener.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 1-(2-Hydroxy-6-methylphenyl)piperazine


Lipophilicity (XLogP3) and Polar Surface Area: A Quantifiable Polarity Balance Versus Single-Substituent Analogs

The target compound occupies a distinct lipophilicity-hydrophilicity window compared to its closest single-substituent analogs. Its computed XLogP3 of 1.4 is approximately 0.24 log units lower than 1-(2-methoxyphenyl)piperazine (LogP ≈1.64) [1] and approximately 1.0 log unit higher than 1-(4-hydroxyphenyl)piperazine (LogP ≈0.37) . Meanwhile, its TPSA of 35.5 Ų is identical to that of 1-(4-hydroxyphenyl)piperazine (PSA 35.5 Ų) but the target compound carries one additional methyl group, increasing its molecular volume without expanding polar surface area—resulting in a higher passive membrane permeability potential for a given hydrogen-bonding capacity [2]. This balanced profile (2 HBD, 3 HBA, 1 rotatable bond) is consistent with CNS drug-like chemical space, unlike the more polar 4-hydroxy isomer which falls below the typical CNS logP threshold .

Physicochemical Profiling ADME Prediction Fragment-Based Drug Design

Hydrogen Bond Donor Count: Enabling Target Engagement That Methoxy and Des-Hydroxy Analogs Cannot Achieve

The phenolic -OH at the 2-position of the target compound confers a hydrogen bond donor (HBD) count of 2, which is absent in the 2-methyl (HBD = 0) and reduced in the 2-methoxy (HBD = 1) analogs. Orús et al. (2002) demonstrated that when two identical benzo[b]thiophene-propane scaffolds were paired with either 2-methoxyphenylpiperazine or 2-hydroxyphenylpiperazine, the hydroxyl-bearing congener exhibited distinct 5-HT₁A receptor binding properties relative to its methoxy counterpart in radioligand displacement assays [1]. Although quantitative Ki values for the isolated piperazine fragments were not reported, the study established that the phenolic -OH is a critical pharmacophoric element for serotonin receptor engagement—an interaction that the 2-methyl analog (1-(2-methylphenyl)piperazine) lacks entirely due to its inability to donate a hydrogen bond at the ortho position [1]. The target compound retains this critical HBD while adding a 6-methyl group that may desolvate the binding pocket or fill a lipophilic sub-pocket.

Receptor Binding 5-HT1A Pharmacology Structure-Activity Relationship

Cytotoxicity Risk Profile: Class-Level Evidence That Co-Positioned Hydroxyl and Methyl Groups May Mitigate Hydroxyl-Driven Toxicity

Fein et al. (2017) systematically evaluated 13 phenylpiperazine derivatives in a Caco-2 intestinal epithelial model and reported that hydroxyl or primary amine substitutions on the phenyl ring significantly increased cytotoxicity relative to 1-phenylpiperazine, while aliphatic (methyl) substitutions maintained toxicity profiles comparable to the parent compound [1]. Two derivatives enhanced calcein permeability over 100-fold, and notably, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine displayed lower toxicity than 1-phenylpiperazine [1]. The target compound, bearing both a potentially toxicity-elevating 2-hydroxyl group and a potentially toxicity-neutral 6-methyl group on the same ring, represents a scaffold where the methyl substitution may partially offset the cytotoxicity penalty of the hydroxyl group. While direct Caco-2 toxicity data for the target compound are not available, the class-level SAR indicates that the 6-methyl group is positioned to sterically or electronically modulate the hydroxyl's contribution to membrane disruption.

Cytotoxicity Intestinal Permeation Safety Screening

Ortho-Hydroxy Chelation Capacity: Synthetic Versatility for Metal Complexation and Prodrug Design Not Available to Para or Meta Isomers

The ortho relationship between the hydroxyl group (position 2) and the piperazine N-aryl attachment (position 1) in the target compound creates an N,O-bidentate chelation motif that is structurally precluded in the 3-hydroxy (meta) and 4-hydroxy (para) isomers. This ortho-hydroxy-N-arylpiperazine geometry enables the compound to serve as a ligand for transition metals, forming stable five-membered chelate rings [1]. The 6-methyl group provides additional steric tuning of the metal coordination sphere without blocking the chelation site. This property is reflected in the compound's computed physicochemical descriptors: with only 1 rotatable bond, the chelating atoms are held in a conformationally restricted orientation favorable for metal binding [2]. The 1-(4-hydroxyphenyl)piperazine isomer (LogP ≈0.37, TPSA 35.5 Ų) lacks this intramolecular chelation geometry entirely, as the hydroxyl is positioned para to the piperazine attachment and cannot form a five-membered chelate ring .

Synthetic Chemistry Metal Chelation Prodrug Design

Molecular Weight Differential: The 6-Methyl Group Adds 14 Da Versus the Des-Methyl Analog Without Expanding Polar Surface Area

Comparison of the target compound (MW = 192.26 Da) with 1-(2-hydroxyphenyl)piperazine (MW = 178.23 Da) reveals a molecular weight increase of 14.03 Da attributable solely to the 6-methyl substituent [1]. Crucially, this methyl addition does not alter the hydrogen bond donor or acceptor counts (both compounds have 2 HBD and 3 HBA) and does not increase the topological polar surface area (both ~35.5 Ų). The result is a compound with enhanced lipophilicity (ΔLogP estimated at +0.5 to +0.8 log units based on the Hansch π constant for aromatic -CH₃) and increased molecular volume for hydrophobic pocket filling, without incurring a penalty in ligand efficiency metrics that scale with polar atom count [2]. This is in contrast to 1-(2-methoxyphenyl)piperazine, which, despite having the same molecular weight (192.26 Da), has a reduced HBD count (1 vs 2) and a lower TPSA (~24.5 Ų), fundamentally altering its hydrogen-bonding pharmacophore [3].

Fragment Growing Lead Optimization Ligand Efficiency

Recommended Procurement and Application Scenarios for 1-(2-Hydroxy-6-methylphenyl)piperazine Based on Verified Differentiation Evidence


CNS Lead Optimization Programs Requiring a Pre-Installed Methyl Group for Hydrophobic Pocket Occupancy

Medicinal chemistry teams pursuing serotonin receptor (5-HT₁A, 5-HT₇) or dopamine receptor ligands can procure this compound as a late-stage diversification building block. The 6-methyl group fills a lipophilic sub-pocket without requiring an additional synthetic methylation step, and the ortho-hydroxyl provides the hydrogen bond donor essential for receptor engagement as demonstrated by Orús et al. (2002) for 2-hydroxyphenylpiperazine-containing ligands [1]. The compound's XLogP3 of 1.4 sits within the CNS-favorable range, unlike the more polar 1-(4-hydroxyphenyl)piperazine (LogP ≈0.37) [2].

Intestinal Permeation Enhancer Development Balancing Efficacy and Cytotoxicity

Based on the class-level SAR established by Fein et al. (2017), which showed that hydroxyl-bearing phenylpiperazines increase cytotoxicity while methyl-bearing analogs preserve viability, researchers developing oral peptide delivery enhancers can investigate whether the dual 2-hydroxy-6-methyl substitution pattern offers a superior efficacy-toxicity window compared to single-substituent analogs [3]. The compound serves as a probe to test the hypothesis that an ortho-methyl group can sterically or electronically mitigate hydroxyl-driven membrane disruption.

Metallodrug and Metal-Chelating Agent Design Leveraging Ortho-Hydroxy-N-Aryl Geometry

The ortho relationship between the phenolic -OH and the piperazine N-aryl nitrogen enables N,O-bidentate metal chelation forming a stable five-membered metallacycle. This property is structurally unavailable in the para-hydroxy and meta-hydroxy isomers. As demonstrated by Gitto et al. (2026), piperazinyl phenol fragments bind enzyme active sites (e.g., tyrosinase) and can be elaborated into BODIPY-based imaging probes with IC₅₀ values in the low micromolar range (17.10 μM for the most active conjugate) [4]. The target compound's 6-methyl group provides steric tuning of the metal coordination sphere.

Fragment-Based Drug Discovery Where Hydrogen Bond Donor Capacity Must Be Preserved During Fragment Growing

In fragment-to-lead campaigns, the target compound offers a distinct advantage over 1-(2-methoxyphenyl)piperazine: identical molecular weight (192.26 Da) but with 2 HBD instead of 1. When growing a fragment hit, replacing a methoxy with a hydroxy at the ortho position preserves or enhances target binding while the pre-installed 6-methyl group occupies a lipophilic pocket without requiring late-stage C-H functionalization [5]. This dual functionality reduces synthetic burden in parallel SAR exploration.

Quote Request

Request a Quote for 1-(2-Hydroxy-6-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.